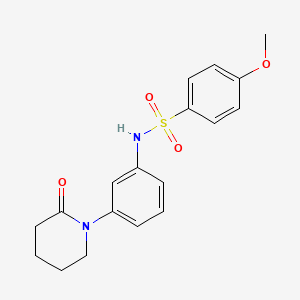
4-甲氧基-N-(3-(2-氧代哌啶-1-基)苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure that includes a methoxy group, a piperidinone ring, and a benzenesulfonamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
科学研究应用
4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is utilized in several research domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high degree of selectivity for FXa over other human coagulation proteases .
Mode of Action
4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^-1/s . The compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide reduces thrombin generation, indirectly inhibiting platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Pharmacokinetics
4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide’s action include a reduction in thrombin generation and, consequently, an indirect inhibition of platelet aggregation . This leads to dose-dependent antithrombotic efficacy in animal models, without excessive increases in bleeding times .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperidinone derivative reacts with a halogenated benzene compound.
Introduction of the Methoxy Group: The methoxy group is usually added through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The piperidinone ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides.
相似化合物的比较
Similar Compounds
4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and piperidinone-containing compounds.
N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy group but has similar core structure and properties.
Uniqueness
The presence of the methoxy group in 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can influence its chemical reactivity and biological activity, making it distinct from other related compounds. This uniqueness can be leveraged in designing specific applications where the methoxy group plays a crucial role.
This detailed overview provides a comprehensive understanding of 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-10-17(11-9-16)25(22,23)19-14-5-4-6-15(13-14)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPILGLUHFOUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
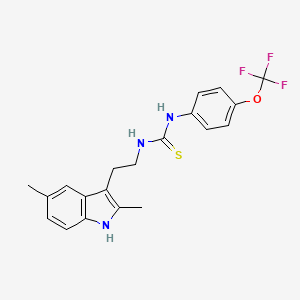
![2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE](/img/structure/B2425534.png)
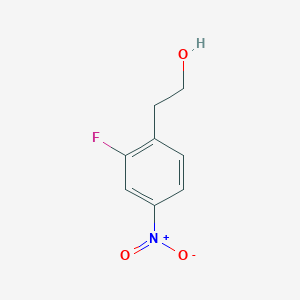
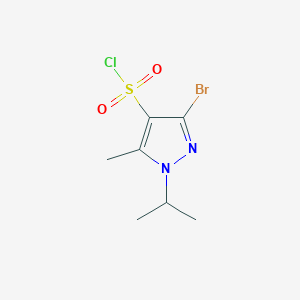
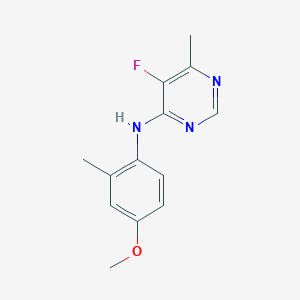
![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)
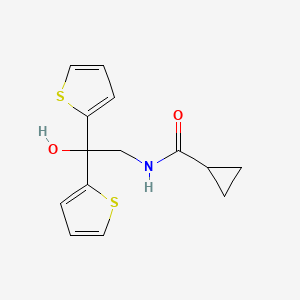

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2425554.png)
![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)
